molecular formula C9H5IN2O B13027957 3-Iodoquinoxaline-2-carbaldehyde

3-Iodoquinoxaline-2-carbaldehyde

Cat. No.: B13027957
M. Wt: 284.05 g/mol
InChI Key: AKPMODCMFLKYQQ-UHFFFAOYSA-N
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Description

3-Iodoquinoxaline-2-carbaldehyde is an organic compound belonging to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of an iodine atom at the 3-position and an aldehyde group at the 2-position makes this compound a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodoquinoxaline-2-carbaldehyde typically involves the iodination of quinoxaline derivatives. One common method is the reaction of quinoxaline-2-carbaldehyde with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Iodoquinoxaline-2-carbaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles (amines, thiols), solvents (acetonitrile, ethanol), and catalysts (palladium, copper).

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).

    Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (methanol, tetrahydrofuran).

Major Products:

  • Substitution reactions yield various substituted quinoxalines.
  • Oxidation reactions produce quinoxaline-2-carboxylic acid.
  • Reduction reactions yield 3-iodoquinoxaline-2-methanol.

Scientific Research Applications

3-Iodoquinoxaline-2-carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its role in drug discovery and development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Iodoquinoxaline-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The iodine atom and aldehyde group contribute to its reactivity and ability to form covalent bonds with biological molecules. This compound can inhibit enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    2-Chloroquinoxaline-3-carbaldehyde: Similar structure with a chlorine atom instead of iodine.

    Quinoxaline-2-carbaldehyde: Lacks the halogen substituent.

    3-Bromoquinoxaline-2-carbaldehyde: Contains a bromine atom instead of iodine.

Comparison: 3-Iodoquinoxaline-2-carbaldehyde is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological activity. Compared to its chloro and bromo analogs, the iodine derivative often exhibits higher reactivity and potency in biological assays. The choice of halogen can influence the compound’s solubility, stability, and overall pharmacological profile.

Properties

Molecular Formula

C9H5IN2O

Molecular Weight

284.05 g/mol

IUPAC Name

3-iodoquinoxaline-2-carbaldehyde

InChI

InChI=1S/C9H5IN2O/c10-9-8(5-13)11-6-3-1-2-4-7(6)12-9/h1-5H

InChI Key

AKPMODCMFLKYQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)I)C=O

Origin of Product

United States

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